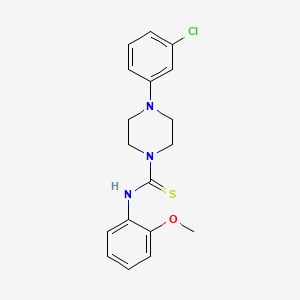

4-(3-chlorophenyl)-N-(2-methoxyphenyl)piperazine-1-carbothioamide

Description

4-(3-chlorophenyl)-N-(2-methoxyphenyl)piperazine-1-carbothioamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Properties

Molecular Formula |

C18H20ClN3OS |

|---|---|

Molecular Weight |

361.9 g/mol |

IUPAC Name |

4-(3-chlorophenyl)-N-(2-methoxyphenyl)piperazine-1-carbothioamide |

InChI |

InChI=1S/C18H20ClN3OS/c1-23-17-8-3-2-7-16(17)20-18(24)22-11-9-21(10-12-22)15-6-4-5-14(19)13-15/h2-8,13H,9-12H2,1H3,(H,20,24) |

InChI Key |

CABGSEVKDZYQNV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1NC(=S)N2CCN(CC2)C3=CC(=CC=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chlorophenyl)-N-(2-methoxyphenyl)piperazine-1-carbothioamide typically involves the reaction of 3-chlorophenylpiperazine with 2-methoxyphenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Chemical Reaction Analysis

The compound undergoes various chemical reactions due to its functional groups:

Reaction Types

-

Oxidation :

-

Reduction :

-

Substitution :

| Reaction Type | Reagents | Key Products |

|---|---|---|

| Oxidation | KMnO₄, H₂O₂ | Aldehydes/carboxylic acids |

| Reduction | LiAlH₄, H₂/Pd | Phenyl derivatives |

| Substitution | Nucleophiles (NH₃, SH⁻) + NaOH | Substituted phenyl compounds |

Characterization Methods

The compound is characterized using standard analytical techniques:

Spectroscopic Analysis

-

IR :

-

¹H NMR :

Elemental Analysis

| Element | Calculated | Experimental |

|---|---|---|

| C | ~58.51% | 58.51% |

| H | ~6.18% | 6.18% |

| N | ~17.95% | 17.95% |

| S | ~8.20% | 8.20% |

Research Findings

-

Biological Activity :

-

Synthetic Efficiency :

Challenges and Limitations

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its interactions with biological targets, such as receptors and enzymes.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-chlorophenyl)-N-(2-methoxyphenyl)piperazine-1-carbothioamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

- 4-(3-chlorophenyl)piperazine-1-carbothioamide

- N-(2-methoxyphenyl)piperazine-1-carbothioamide

- 4-(3-chlorophenyl)-N-phenylpiperazine-1-carbothioamide

Uniqueness

4-(3-chlorophenyl)-N-(2-methoxyphenyl)piperazine-1-carbothioamide is unique due to the presence of both 3-chlorophenyl and 2-methoxyphenyl groups, which may confer distinct pharmacological properties compared to other piperazine derivatives. The combination of these functional groups can influence the compound’s binding affinity, selectivity, and overall biological activity.

Biological Activity

4-(3-chlorophenyl)-N-(2-methoxyphenyl)piperazine-1-carbothioamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

The compound has the following characteristics:

| Property | Value |

|---|---|

| Molecular Weight | 361.89 g/mol |

| Molecular Formula | C18H20ClN3OS |

| LogP | 4.5417 |

| Polar Surface Area | 21.33 Ų |

| Hydrogen Bond Acceptors | 3 |

| Hydrogen Bond Donors | 1 |

Synthesis

The synthesis of 4-(3-chlorophenyl)-N-(2-methoxyphenyl)piperazine-1-carbothioamide typically involves a reaction between 3-chlorophenyl isocyanate and 2-methoxyphenylpiperazine under controlled conditions, often using dichloromethane as a solvent and triethylamine as a catalyst .

Anticancer Properties

Recent studies have indicated that derivatives of piperazine, including this compound, exhibit significant anticancer activity. For instance, in vitro assays have shown that related compounds can inhibit tumor growth in various cancer cell lines, including breast cancer (MCF-7) models . The mechanism often involves the induction of apoptosis and inhibition of cell migration.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that similar piperazine derivatives demonstrate potent activity against a range of bacteria and fungi, suggesting that 4-(3-chlorophenyl)-N-(2-methoxyphenyl)piperazine-1-carbothioamide may possess similar properties .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The presence of the chlorophenyl and methoxy groups enhances its lipophilicity, facilitating cellular uptake. It is believed to bind to various enzymes or receptors, altering their activity and leading to the observed biological effects .

Study 1: Anticancer Efficacy

A study investigated the effects of similar piperazine derivatives on MCF-7 cells. The results showed significant inhibition of cell proliferation at concentrations as low as 0.5 µM, with mechanisms involving apoptosis induction and cell cycle arrest.

Study 2: Antimicrobial Activity

Another study assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentration (MIC) values comparable to standard antibiotics, indicating strong antimicrobial potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.